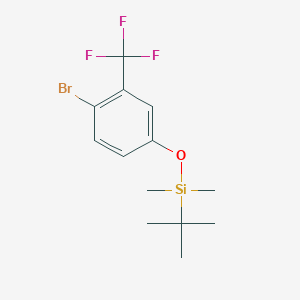

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

Description

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is an organic compound that features a bromine atom, a tert-butyldimethylsilanyloxy group, and a trifluoromethyl group attached to a benzene ring

Properties

Molecular Formula |

C13H18BrF3OSi |

|---|---|

Molecular Weight |

355.26 g/mol |

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,1-5H3 |

InChI Key |

XIOACMCEOQATRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or THF . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, the tert-butyldimethylsilanyloxy group, and the trifluoromethyl group. These functional groups can interact with various molecular targets and pathways, facilitating different chemical transformations .

Comparison with Similar Compounds

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can be compared with other similar compounds, such as:

1-Bromo-4-(tert-butyldimethylsilanyloxy)benzene: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

1-Bromo-2-trifluoromethylbenzene:

4-(tert-Butyldimethylsilanyloxy)-2-trifluoromethylbenzene: Lacks the bromine atom, which can limit its use in certain coupling reactions

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.

Biological Activity

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is a synthetic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14BrF3O2Si

- Molecular Weight : 339.21 g/mol

- CAS Number : 168971-68-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

- Cell Signaling Modulation : The presence of the tert-butyldimethylsilyl group may influence cell signaling pathways, although specific pathways remain to be elucidated.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Neuroprotective Effects : Some evidence points to neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on several human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Reactive oxygen species generation |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for development as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.